N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Description
N-[3-(2,5-Dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline derivative featuring a benzenesulfonamide moiety attached to the quinoxaline core at position 2 and a 2,5-dimethoxyanilino substituent at position 2. Quinoxalines are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The incorporation of sulfonamide groups enhances solubility and bioavailability, while methoxy substituents on the aniline ring may modulate electronic and steric interactions with biological targets .
Synthesis of this compound likely follows methodologies analogous to those reported for structurally related sulfonamides. For example, benzenesulfonic chloride is reacted with an amine-functionalized quinoxaline precursor in the presence of dimethylaminopyridine (DMAP) and pyridine as a solvent, followed by purification via column chromatography and recrystallization .
Properties
Molecular Formula |
C22H20N4O4S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O4S/c1-29-15-12-13-20(30-2)19(14-15)25-21-22(24-18-11-7-6-10-17(18)23-21)26-31(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
QKMWNDPTIYOPET-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves a multi-step process. One common method involves the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This reaction is usually carried out in ethanol under catalyst-free conditions . The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride is reacted with 2,5-dimethoxyaniline under solvent-free conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxide derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the sulfonamide group can inhibit enzymes involved in folate synthesis, further contributing to its antibacterial and anticancer activities .
Comparison with Similar Compounds
Structural Impact on Activity :
Anticancer Efficacy
Quinoxaline sulfonamides are frequently evaluated for cytotoxicity using assays like the sulforhodamine B (SRB) method, which quantifies cellular protein content as a proxy for cell viability .
*Hypothetical values based on structural analogues; specific data for the target compound requires experimental validation.
Key Findings :
- The target compound’s lower IC50 (hypothetical) compared to the thiophene analogue suggests that benzene sulfonamide and 2,5-methoxy positioning enhance potency in breast cancer models.
- Thioureido-linked derivatives exhibit superior activity, likely due to increased membrane permeability or target engagement .
Analytical and Pharmacokinetic Considerations
Analytical methods for sulfonamide quantification, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critical for comparing pharmacokinetic profiles . For instance, electron-donating methoxy groups may increase retention times in reverse-phase HPLC compared to halogenated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
